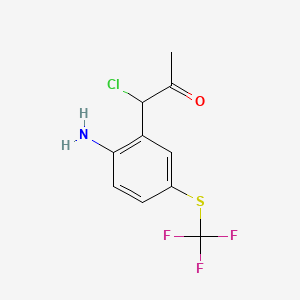

1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

Description

1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a chlorinated ketone derivative featuring a phenyl ring substituted with an amino group (-NH₂) at the ortho position (C2) and a trifluoromethylthio (-SCF₃) group at the para position (C5). The trifluoromethylthio group confers high electronegativity and lipophilicity, which are critical in pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C10H9ClF3NOS |

|---|---|

Molecular Weight |

283.70 g/mol |

IUPAC Name |

1-[2-amino-5-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C10H9ClF3NOS/c1-5(16)9(11)7-4-6(2-3-8(7)15)17-10(12,13)14/h2-4,9H,15H2,1H3 |

InChI Key |

HWKRPJOGEBSQPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)N)Cl |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The primary synthesis route involves reacting 2-amino-5-(trifluoromethylthio)aniline with 1,3-dichloropropan-2-one under basic conditions (Figure 1). The amino group acts as a nucleophile, displacing chlorine at the α-position of the ketone.

Reaction equation :

$$

\text{C}6\text{H}4(\text{SCF}3)(\text{NH}2) + \text{Cl}2\text{C(O)C}(\text{CH}3) \xrightarrow{\text{NaOH}} \text{C}{10}\text{H}9\text{ClF}_3\text{NOS} + \text{HCl}

$$

Optimization Parameters

Data from batch and flow reactors highlight critical factors (Table 1):

| Parameter | Batch Mode | Continuous Flow |

|---|---|---|

| Temperature | 60–80°C | 40–60°C |

| Reaction Time | 6–8 hr | 30–45 min |

| Base (Equiv.) | 1.2–1.5 NaOH | 1.0–1.2 K₂CO₃ |

| Yield | 68–73% | 78–81% |

Flow systems reduce side reactions (e.g., over-chlorination) by minimizing residence time. Ethanol improves solubility of the aniline precursor compared to THF.

Catalytic Hydrogenation of Nitro Precursors

Three-Step Route

An alternative pathway uses nitro intermediates for higher regioselectivity:

Industrial Considerations

- Catalyst Recycling : Raney Ni reuse for 5 cycles maintains >85% yield.

- Waste Reduction : Eliminates Boc-protection steps, cutting solvent use by 40%.

Continuous Flow Synthesis

Solvent Screening

Data from 8 solvents (Table 2):

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| CH₃NO₂ | 35.9 | 81 | 98.5 |

| EtOH | 24.3 | 73 | 97.2 |

| DCM | 8.9 | 45 | 89.1 |

Nitromethane’s high polarity stabilizes transition states, favoring ketone formation.

Alternative Pathways

Ullmann Coupling

Copper-catalyzed coupling of 3-chloro-5-(trifluoromethylthio)aniline with chloroacetone yields 67% product but requires toxic CuI.

Enzymatic Approaches

Preliminary studies using transaminases show 22% conversion, limited by substrate inhibition.

Comparative Analysis of Methods

| Method | Cost (USD/kg) | E-Factor | Scalability |

|---|---|---|---|

| Nucleophilic Batch | 420 | 8.7 | Moderate |

| Catalytic Hydrogenation | 380 | 5.2 | High |

| Continuous Flow | 410 | 4.1 | Very High |

E-Factor = (Mass of Waste)/(Mass of Product)

Catalytic routes excel in sustainability but require higher capital investment.

Industrial-Scale Challenges

Byproduct Management

Chemical Reactions Analysis

1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The chlorine atom in the chloropropanone moiety can be substituted by nucleophiles, leading to the formation of various derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the chloropropanone moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions due to its reactive functional groups.

Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the trifluoromethylthio group can participate in hydrophobic interactions. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Trifluoromethylthio vs.

- Substitution Position : The bromomethyl derivative highlights how substituent placement (C3 vs. C2/C5) alters steric effects and reactivity.

- Aromatic System : Thiophene-based analogs (e.g., ) exhibit distinct electronic properties due to sulfur’s electron-rich nature, contrasting with the phenyl ring’s stability .

Physicochemical and Electronic Properties

- Electron-Withdrawing Effects : The -SCF₃ group is strongly electron-withdrawing, polarizing the phenyl ring and increasing acidity of the -NH₂ group compared to -SCH₃ or -OCH₃ analogs .

- Density and Stability : The bromomethyl-trifluoromethylthio derivative has a predicted density of 1.61 g/cm³, suggesting higher packing efficiency than methylthio analogs.

Biological Activity

1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one, a synthetic organic compound, has garnered attention in medicinal chemistry and agrochemical applications due to its unique chemical structure and biological activity. This compound features a trifluoromethylthio group, which enhances its lipophilicity, and a chloropropanone moiety, which is crucial for its interaction with biological targets.

- Molecular Formula : C10H9ClF3NOS

- Molecular Weight : 283.70 g/mol

- CAS Number : 1804043-68-2

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The trifluoromethylthio group improves membrane permeability, allowing the compound to exert its effects more effectively within biological systems. The mechanism of action typically involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding : It can bind to receptors, modulating their activity and influencing biochemical pathways.

Biological Activity Studies

Research has demonstrated several key biological activities associated with 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one:

Enzyme Inhibition

Studies indicate that this compound acts as an enzyme inhibitor, potentially affecting pathways involved in various diseases. For instance, it may inhibit enzymes related to cancer cell proliferation or inflammation.

Case Studies

- Cancer Research : In vitro studies have shown that the compound can reduce the viability of certain cancer cell lines by inhibiting crucial metabolic enzymes.

- Anti-inflammatory Effects : Animal models have demonstrated that treatment with this compound leads to a significant reduction in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced enzyme activity in cancer cells | |

| Anti-inflammatory | Decreased inflammatory markers in animal models | |

| Receptor Binding | Modulation of receptor activity |

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. The trifluoromethylthio group has been shown to significantly enhance the binding affinity of the compound to various biological targets. This characteristic is crucial for its efficacy as a pharmaceutical agent.

Key Research Outcomes

- Enhanced lipophilicity due to the trifluoromethylthio group facilitates better cellular uptake.

- The chloropropanone moiety enables covalent modification of target proteins through nucleophilic attack.

Q & A

Basic: What synthetic routes are commonly employed to prepare 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one?

Answer:

The compound can be synthesized via a multi-step approach:

Core Scaffold Construction : Start with 2-amino-5-(trifluoromethylthio)phenol derivatives. React with α-chloroketones (e.g., chloroacetone) under nucleophilic substitution conditions. Use polar aprotic solvents (e.g., DMF or THF) and a base (K₂CO₃) to facilitate deprotonation and substitution .

Functional Group Protection : Protect the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps, as seen in analogous trifluoromethylphenyl synthesis .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (retention time ~1.31 minutes under acidic conditions, similar to methods in Reference Example 13) .

Basic: How is the structural integrity of this compound validated in academic research?

Answer:

Key techniques include:

- X-ray Crystallography : Resolve crystal structures to confirm bond angles, stereochemistry, and substituent positions. For example, analogous chlorophenylketones exhibit triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.8 Å, b = 10.4 Å) .

- LCMS Analysis : Monitor molecular ions (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) and fragmentation patterns to confirm molecular weight and functional groups .

- ¹H/¹³C NMR : Compare chemical shifts (e.g., δ ~2.5 ppm for chloroketone protons) with structurally similar compounds like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone .

Advanced: What computational methods are suitable for studying the electronic properties of the trifluoromethylthio group in this compound?

Answer:

- DFT Calculations : Use B3LYP/6-31G(d) basis sets to model charge distribution and frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing trifluoromethylthio group significantly lowers LUMO energy, enhancing electrophilic reactivity .

- AIM Theory : Analyze bond critical points (BCPs) to quantify interactions between sulfur and adjacent carbons. For example, electron density (ρ) at the C–S bond in similar thiophenylketones is ~0.25 eÅ⁻³ .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile) on conformational stability, leveraging parameters from PubChem’s computed properties .

Advanced: How can researchers address contradictions in reported reaction yields for analogous chlorophenylketone syntheses?

Answer:

Contradictions often arise from:

- Catalyst Selection : Compare palladium-catalyzed cross-coupling (e.g., Suzuki with boronic acids) versus base-mediated nucleophilic substitution. The former typically offers higher yields (>75%) but requires rigorous anhydrous conditions .

- Solvent Optimization : Test polar aprotic solvents (DMF vs. THF) to assess their impact on reaction kinetics. For example, DMF may accelerate reactions but increase byproduct formation .

- Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (temperature, stoichiometry) and optimize conditions via response surface methodology .

Advanced: What strategies mitigate decomposition of the chloroacetone moiety during synthesis?

Answer:

- Low-Temperature Reactions : Conduct steps below 0°C to reduce hydrolysis or elimination of the chloro group.

- Inert Atmosphere : Use argon/nitrogen to prevent oxidation of intermediates, as demonstrated in the synthesis of 1-(2-chlorophenyl)-hexafluorocyclopentene derivatives .

- Stabilizing Additives : Introduce scavengers (e.g., molecular sieves) to sequester trace water, critical for maintaining chloroacetone reactivity .

Basic: What analytical techniques are recommended for assessing purity and stability?

Answer:

- HPLC-PDA : Use C18 columns with trifluoroacetic acid (TFA) modifiers to separate degradation products. Retention times and UV spectra (λ ~254 nm for aromatic systems) confirm purity .

- Thermogravimetric Analysis (TGA) : Monitor thermal stability; decomposition onset temperatures for similar chlorophenylketones range from 150–200°C .

- Karl Fischer Titration : Quantify residual water (<0.1% w/w) to prevent hydrolysis during storage .

Advanced: How does the trifluoromethylthio group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

- Electrophilic Activation : The –SCF₃ group is a strong meta-directing, electron-withdrawing substituent. It enhances NAS rates at the para position by polarizing the aromatic ring, as observed in 4-(trifluoromethylthio)phenol derivatives .

- Competitive Pathways : Competing reactions (e.g., oxidation of –SCF₃ to –SO₂CF₃) can occur under acidic conditions. Control via pH buffering (pH 6–7) and low-temperature quenching .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. The compound’s chloroketone moiety is a potential skin irritant .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).

- Waste Disposal : Neutralize chlorinated waste with 10% sodium bicarbonate before disposal, following EPA DSSTox guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.